3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure This compound is notable for its diverse functional groups, including a tert-butylphenoxy group, a hydroxy group, a methylpiperidinylmethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be introduced via a nucleophilic substitution reaction using a tert-butylphenol and a suitable leaving group on the chromenone core.
Addition of the Hydroxy Group: The hydroxy group can be introduced through selective hydroxylation of the chromenone core using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methylpiperidinylmethyl Group: The methylpiperidinylmethyl group can be attached via a reductive amination reaction using a suitable aldehyde or ketone precursor and methylpiperidine.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using flow microreactor systems to enhance reaction efficiency, yield, and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The chromenone core can be reduced to form a dihydrochromenone derivative.
Substitution: The tert-butylphenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Trifluoromethylation: The trifluoromethyl group can participate in radical trifluoromethylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Trifluoromethylation Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonium salts.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydrochromenone derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Trifluoromethylation Products: Trifluoromethylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical transformations, making it valuable in organic synthesis .
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development .
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The methylpiperidinylmethyl group may interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methylpiperidinylmethyl group.
3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one: Lacks the trifluoromethyl group.
3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-methyl-4H-chromen-4-one: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the methylpiperidinylmethyl group in 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one makes it unique. The trifluoromethyl group enhances metabolic stability and bioavailability, while the methylpiperidinylmethyl group provides additional binding interactions with biological targets .
Properties
IUPAC Name |
3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3NO4/c1-16-6-5-13-31(14-16)15-20-21(32)12-11-19-22(33)24(25(27(28,29)30)35-23(19)20)34-18-9-7-17(8-10-18)26(2,3)4/h7-12,16,32H,5-6,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJGASGSGIVPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.